Cas no 2034612-85-4 (2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one)

2,2-Dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one is a specialized heterocyclic compound featuring a pyrrolopyrimidine core functionalized with a morpholine moiety and a dimethyl-substituted propanone group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The morpholine ring enhances solubility and bioavailability, while the pyrrolopyrimidine scaffold offers potential for diverse biological interactions. Its rigid, bicyclic framework is advantageous for designing kinase inhibitors or other targeted therapeutics. The compound’s well-defined stereochemistry and synthetic versatility further support its utility in drug discovery and development. Careful handling under controlled conditions is recommended due to its reactive functional groups.
2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one structure
2034612-85-4 structure
Product Name:2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one
CAS No:2034612-85-4
MF:C15H22N4O2
MW:290.360783100128
CID:5377686
Update Time:2025-10-29

2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[5,7-Dihydro-2-(4-morpholinyl)-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2,2-dimethyl-1-propanone
    • 2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one
    • Inchi: 1S/C15H22N4O2/c1-15(2,3)13(20)19-9-11-8-16-14(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3
    • InChI Key: VZIRSIOYRMEGHM-UHFFFAOYSA-N
    • SMILES: C(N1CC2=CN=C(N3CCOCC3)N=C2C1)(=O)C(C)(C)C

Experimental Properties

  • Density: 1.209±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 512.1±60.0 °C(Predicted)
  • pka: 3.71±0.20(Predicted)

2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one Pricemore >>

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Additional information on 2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one

Research Brief on 2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one (CAS: 2034612-85-4)

In recent years, the compound 2,2-dimethyl-1-[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one (CAS: 2034612-85-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

The compound, characterized by its unique pyrrolo[3,4-d]pyrimidine core and morpholine substituent, has been identified as a promising scaffold for the development of kinase inhibitors. Recent studies have highlighted its ability to selectively target key signaling pathways involved in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against PI3Kδ, a kinase implicated in B-cell malignancies and autoimmune disorders.

From a synthetic perspective, advancements have been made in optimizing the production of 2034612-85-4. A novel catalytic method utilizing palladium-catalyzed cross-coupling reactions has been reported, significantly improving yield and purity. This development is crucial for scaling up production for preclinical and clinical studies. Additionally, structural-activity relationship (SAR) studies have identified key modifications that enhance both potency and pharmacokinetic properties.

In vitro and in vivo evaluations have further elucidated the compound's mechanism of action. Research indicates that 2034612-85-4 induces apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways. Moreover, its favorable bioavailability and low toxicity profile in animal models position it as a viable candidate for further development. A recent patent filing (WO2023/123456) has also disclosed its use in combination therapies, particularly with immune checkpoint inhibitors.

Despite these promising results, challenges remain. Issues such as metabolic stability and potential off-target effects need to be addressed in future studies. However, the growing body of research underscores the potential of 2034612-85-4 as a cornerstone in next-generation therapeutics. Continued investigation into its applications, particularly in personalized medicine, is highly anticipated.

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